molecular formula C22H21N3O4S2 B2646690 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207030-65-6

2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2646690
CAS No.: 1207030-65-6
M. Wt: 455.55
InChI Key: WIVIHIXHDSAJGH-UHFFFAOYSA-N
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Description

This compound is a thiophene-sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group and an N-(4-methoxyphenyl)-N-methylsulfonamide moiety.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-14-5-6-16(13-15(14)2)21-23-22(29-24-21)20-19(11-12-30-20)31(26,27)25(3)17-7-9-18(28-4)10-8-17/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVIHIXHDSAJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Substitution on the Thiophene Ring: : The thiophene ring is often functionalized through electrophilic substitution reactions. For instance, sulfonation can be achieved using chlorosulfonic acid (ClSO₃H) to introduce the sulfonamide group.

  • Coupling Reactions: : The final step involves coupling the oxadiazole and thiophene derivatives with the substituted phenyl groups. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions, which provide high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. A notable study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Escherichia coli and Staphylococcus aureus, demonstrating that modifications at the phenyl rings enhance activity .

Anticancer Potential

Oxadiazole derivatives have been investigated for their anticancer properties. A study focusing on the synthesis of oxadiazole-based compounds revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has also been explored. Compounds similar to 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide have shown promise in reducing inflammation markers in vitro. This suggests potential therapeutic applications in treating conditions such as arthritis .

Photophysical Properties

The incorporation of oxadiazole units into polymer matrices has been studied for their photophysical properties. These compounds can serve as fluorescent probes or materials in organic light-emitting diodes (OLEDs). The photoluminescence properties make them suitable candidates for optoelectronic applications .

Sensor Development

Due to their electronic properties, oxadiazole derivatives are being explored as sensing materials for detecting environmental pollutants and biological agents. Their ability to undergo charge transfer interactions enhances sensitivity and specificity in sensor applications .

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of oxadiazole derivatives and tested their antibacterial activity against multi-drug resistant strains. The results indicated that substituents on the phenyl rings significantly affected antibacterial potency, with the compound exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that the compound induced significant cell death at micromolar concentrations. Further mechanistic studies suggested that it triggers apoptosis through mitochondrial pathways .

Case Study 3: Sensor Application

Research into the use of this compound as a sensor material showed promising results in detecting heavy metals in water samples. The sensor exhibited high sensitivity and selectivity towards lead ions, indicating its potential for environmental monitoring .

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The oxadiazole and thiophene rings contribute to the compound’s ability to interact with various biological pathways, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. The 3,4-dimethoxyphenyl group in F845-0275 increases electron density, which may improve membrane permeability but could also elevate cytochrome P450-mediated metabolism risks .

Molecular Weight Trends :

  • The addition of methoxy groups (e.g., F845-0275) increases molecular weight, which may impact bioavailability according to Lipinski’s rule of five .

Stability and Tautomerism:

  • Unlike 1,2,4-triazole derivatives (e.g., compounds in and ), the oxadiazole core in the target compound lacks tautomeric flexibility, enhancing chemical stability under physiological conditions .

Pharmacological Potential (Inferred from Structural Features)

  • Sulfonamide Group : Present in all compared compounds, this group is critical for binding to carbonic anhydrases or tyrosine kinases via zinc coordination or hydrogen bonding .
  • Heterocyclic Cores : The 1,2,4-oxadiazole ring (target compound) offers greater oxidative stability compared to 1,2,4-triazoles (e.g., ), which may undergo ring-opening under acidic conditions .

Biological Activity

The compound 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents a detailed review of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant activities based on diverse scientific studies.

  • Molecular Formula : C18H18N4O3S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 1325306-36-2

Antimicrobial Activity

Research indicates that compounds similar to the oxadiazole class exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds often range from 32 to 128 µg/mL against various bacterial strains, suggesting that the oxadiazole moiety contributes to antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • In vitro assays demonstrated cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.3 µM to 1.2 µM. Notably, the compound showed enhanced activity against acute lymphoblastic leukemia (ALL) cell lines compared to neuroblastoma (NB) cell lines .
Cell LineIC50 (µM)
ALL (EU-3)0.3 - 0.4
NB (NB-1643)0.5 - 1.2

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties:

  • In LPS-stimulated RAW 264.7 macrophages, it inhibited nitric oxide production effectively, with an IC50 of approximately 12.8 µM . This suggests a potential use in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • The oxadiazole ring is known for its role in disrupting cellular processes in pathogens and cancer cells by inhibiting key enzymes or pathways involved in growth and survival .

Case Studies

  • In Vitro Studies : A study involving the treatment of various cancer cell lines with the compound showed a significant reduction in cell viability and colony formation, indicating strong anticancer activity .
  • Inflammation Model : In animal models of inflammation, compounds with similar structures have shown reduced swelling and pain responses when administered prior to inflammatory stimuli .

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